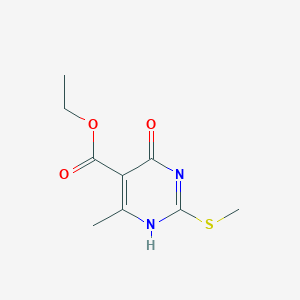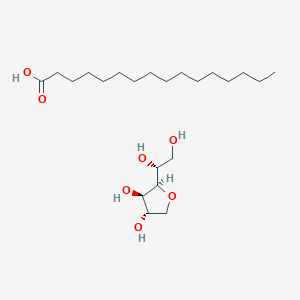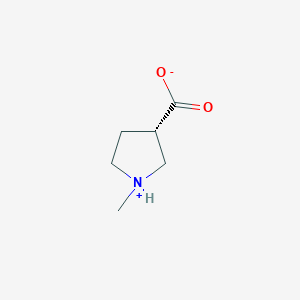
sorbitan tristearate (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier widely used in various industries. It is derived from sorbitol and stearic acid, making it a member of the sorbitan esters family. This compound is known for its ability to stabilize water-in-oil emulsions and is frequently used in food, cosmetics, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan tristearate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction conditions usually include temperatures ranging from 180°C to 220°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of sorbitan tristearate involves continuous esterification processes. The raw materials, sorbitol and stearic acid, are fed into a reactor where they undergo esterification. The product is then purified through distillation or crystallization to remove any unreacted materials and by-products. The final product is often a mixture of partial esters of sorbitol and its anhydrides with stearic acid.
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan tristearate primarily undergoes hydrolysis and saponification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sorbitol and stearic acid. Saponification, a specific type of hydrolysis under basic conditions, results in the formation of soap and glycerol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Reaction Conditions: Hydrolysis reactions are usually conducted at elevated temperatures (around 100°C) to accelerate the reaction rate.
Major Products:
Hydrolysis: Sorbitol and stearic acid.
Saponification: Soap (sodium or potassium stearate) and glycerol.
Aplicaciones Científicas De Investigación
Sorbitan tristearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier in the preparation of various chemical formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Commonly used in the food industry as an emulsifier and stabilizer in products like margarine, chocolate, and confectionery. It also finds applications in cosmetics for its emulsifying properties in creams and lotions.
Mecanismo De Acción
Sorbitan tristearate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing it to form stable water-in-oil emulsions. The molecular targets include the oil-water interface, where it forms a monolayer that prevents coalescence of the dispersed phase.
Comparación Con Compuestos Similares
Sorbitan tristearate is part of a family of sorbitan esters, each with unique properties:
Sorbitan monostearate (Span 60): Has a higher hydrophilic-lipophilic balance (HLB) value, making it more suitable for oil-in-water emulsions.
Sorbitan monooleate (Span 80): Known for its excellent emulsifying properties in oil-in-water systems.
Sorbitan monolaurate (Span 20): Used in food and cosmetic applications for its mildness and stability.
Compared to these compounds, sorbitan tristearate is unique in its ability to stabilize water-in-oil emulsions effectively, making it particularly valuable in applications requiring such emulsions.
Propiedades
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59-,60-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKVXMKNXIZHLF-LLPUSWRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H114O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7944899.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)




